molecular formula C6H12N2O B2371609 3-(Aminomethyl)-1,3-dimethylazetidin-2-one CAS No. 2169138-89-8

3-(Aminomethyl)-1,3-dimethylazetidin-2-one

Cat. No.: B2371609
CAS No.: 2169138-89-8
M. Wt: 128.175
InChI Key: JQMJNDWWWBGGHL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,3-dimethylazetidin-2-one is a β-lactam derivative featuring a four-membered azetidinone ring substituted with an aminomethyl group and two methyl groups at positions 1 and 2. This compound is of interest in medicinal chemistry due to its structural similarity to other β-lactams, which are known for diverse biological activities, including antimicrobial and antitumor effects . Its synthesis typically involves cycloaddition reactions, such as the Staudinger approach, where ketene precursors react with imines under controlled conditions .

Properties

IUPAC Name

3-(aminomethyl)-1,3-dimethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(3-7)4-8(2)5(6)9/h3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMJNDWWWBGGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-1,3-dimethylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(aminomethyl)-1,3-dimethylazetidine with a suitable carbonyl compound, followed by cyclization to form the azetidinone ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-1,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Aminomethyl)-1,3-dimethylazetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Key Insights :

  • The aminomethyl group in the target compound provides a primary amine for hydrogen bonding, unlike aryl-substituted analogs (e.g., ), which may prioritize π-π interactions.
  • Steric hindrance in diphenylmethyl-substituted analogs likely reduces reactivity compared to the less bulky dimethyl groups in the target compound.

Physicochemical Properties

Property 3-(Aminomethyl)-1,3-dimethylazetidin-2-one 3-Amino-1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)azetidin-2-one 1-(3-aminophenyl)-3,3-dimethylazetidin-2-one
Molecular Formula C₆H₁₁N₂O C₁₉H₂₁N₂O₅ C₁₁H₁₄N₂O
Molecular Weight 127.17 g/mol 357.38 g/mol 190.25 g/mol
LogP (Predicted) ~0.5 (moderate lipophilicity) ~2.8 (high lipophilicity due to methoxy groups) ~1.2 (balanced)
Hydrogen Bond Donors 2 (NH₂) 1 (NH) 1 (NH₂)

Analysis :

  • The target compound’s lower molecular weight and moderate LogP suggest favorable pharmacokinetics compared to bulkier analogs .
  • Methoxy-substituted derivatives exhibit higher lipophilicity, which may improve blood-brain barrier penetration but increase toxicity risks.

Biological Activity

3-(Aminomethyl)-1,3-dimethylazetidin-2-one, also known as DMAM, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C6_{6}H12_{12}N2_{2}O
  • CAS Number: 2169138-89-8

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under basic conditions to form the azetidinone ring structure. The synthesis can be optimized for yield and purity through various techniques such as continuous flow reactors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of DMAM

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that DMAM can induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers.

Case Study: Apoptotic Induction
In a study examining the effects of DMAM on human breast cancer cells (MCF-7), treatment with DMAM resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase-3 activation.

Table 2: Effects of DMAM on Cancer Cell Viability

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
10855
256025
503060

The biological activity of DMAM is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation: DMAM disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis: The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Antibacterial Mechanism: It may interfere with bacterial cell wall synthesis or function.

Research Findings

Recent studies have expanded the understanding of DMAM’s biological activities:

  • Antiviral Properties: Preliminary tests suggest that DMAM may exhibit antiviral activity against certain viruses, potentially through interference with viral replication processes.
  • Neuroprotective Effects: Research has indicated that DMAM could have neuroprotective properties, reducing neuronal apoptosis in models of ischemic injury.

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